molecular formula C31H58O6SSn2 B13733153 Bis(tributyltin) sulfosalicylate CAS No. 4419-22-1

Bis(tributyltin) sulfosalicylate

Cat. No.: B13733153
CAS No.: 4419-22-1
M. Wt: 796.3 g/mol
InChI Key: KWFQHMKDEMNUQC-UHFFFAOYSA-L
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Description

Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate is an organotin compound with the molecular formula C31H58O6SSn2. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of tin atoms bonded to organic groups, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate can be synthesized through the reaction of 4-hydroxybenzoic acid with tributyltin chloride in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate ester, which is then sulfonylated using a sulfonyl chloride derivative. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tributyltin groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Formation of tin oxides or hydroxides.

    Reduction: Formation of lower oxidation state tin compounds.

    Substitution: Formation of substituted organotin compounds with various functional groups.

Scientific Research Applications

Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate involves the interaction of the tin atoms with various molecular targets. The tin atoms can form coordination complexes with electron-rich sites on biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin chloride
  • Tributyltin oxide
  • Tributyltin acetate

Comparison

Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate is unique due to the presence of both tributyltin and sulfonyl groups, which impart distinct chemical properties. Compared to tributyltin chloride and tributyltin oxide, it has enhanced reactivity and versatility in organic synthesis. The sulfonyl group also provides additional sites for chemical modification, making it a valuable reagent in various applications.

Properties

CAS No.

4419-22-1

Molecular Formula

C31H58O6SSn2

Molecular Weight

796.3 g/mol

IUPAC Name

tributylstannyl 2-hydroxy-5-tributylstannyloxysulfonylbenzoate

InChI

InChI=1S/C7H6O6S.6C4H9.2Sn/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;6*1-3-4-2;;/h1-3,8H,(H,9,10)(H,11,12,13);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2

InChI Key

KWFQHMKDEMNUQC-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)O[Sn](CCCC)(CCCC)CCCC)O

Origin of Product

United States

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